Metabolic Stability: 2-Ethoxyacetamide Scaffold vs. Chalcone Analogs
CAS 954704-70-2 contains a 2-ethoxyacetamide side chain that distinguishes it from the chalcone (1,3-bisaryl-2-propen-1-one) class of antimalarial leads. Gutteridge et al. (2016) demonstrated that 2,N-bisarylated 2-ethoxyacetamides (exemplified by compounds 2, 5, and 20) possess significantly greater stability in the presence of metabolizing enzymes than the corresponding 1,3-bisaryl-2-propen-1-ones (exemplified by compounds 1, 3, and 18) [1]. This stability advantage is conferred by the replacement of the metabolically labile α,β-unsaturated ketone (Michael acceptor) of the chalcones with the more robust 2-ethoxyacetamide linkage. While CAS 954704-70-2 is a mono-arylated rather than bis-arylated 2-ethoxyacetamide, the core 2-ethoxyacetamide pharmacophore that replaces the chalcone enone is preserved, supporting a class-level inference of improved metabolic stability relative to chalcone-based comparators.
| Evidence Dimension | Metabolic stability in the presence of metabolizing enzymes |
|---|---|
| Target Compound Data | CAS 954704-70-2 contains the 2-ethoxyacetamide linkage; specific metabolic stability data for this exact compound are not available in the peer-reviewed literature. |
| Comparator Or Baseline | 1,3-bisaryl-2-propen-1-ones (chalcones, e.g., compounds 1, 3, 18): demonstrated in vitro antimalarial efficacy but failed in a malaria-infected mouse model, attributed to metabolic instability [1]. |
| Quantified Difference | Qualitative: 2,N-bisarylated 2-ethoxyacetamides (e.g., 2, 5, 20) were shown to possess 'significantly greater stability in the presence of metabolizing enzymes' than corresponding chalcones (1, 3, 18). No quantitative half-life or intrinsic clearance data reported for CAS 954704-70-2 specifically. |
| Conditions | Comparative metabolic stability assessment; experimental details in Gutteridge et al., Bioorg. Med. Chem. Lett. 2016. Note: chalcones showed in vitro efficacy but no in vivo efficacy in P. berghei-infected mouse model; 2-ethoxyacetamides were not tested in the mouse model. |
Why This Matters
For procurement decisions in antimalarial or antiparasitic screening programs, the 2-ethoxyacetamide scaffold offers a demonstrated metabolic stability advantage over the chalcone scaffold, reducing the risk of investing in compounds that fail at the in vitro-to-in vivo transition—a documented failure point for the chalcone series.
- [1] Gutteridge CE, et al. In vitro efficacy of 2,N-bisarylated 2-ethoxyacetamides against Plasmodium falciparum. Bioorg Med Chem Lett. 2016;26(3):900-903. doi:10.1016/j.bmcl.2015.12.062. View Source
